molecular formula C54H84O4 B13142056 Ubiquinol-9

Ubiquinol-9

Cat. No.: B13142056
M. Wt: 797.2 g/mol
InChI Key: NPCOQXAVBJJZBQ-WJNLUYJISA-N
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Description

Ubiquinol-9 is a reduced form of coenzyme Q10, also known as CoQ10H2. It is a naturally occurring compound found in every cell of the body and plays a crucial role in the production of cellular energy and functions as a powerful antioxidant. This compound is essential for the production of adenosine triphosphate (ATP), which is the primary source of energy for cellular activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ubiquinol-9 involves the reduction of ubiquinone-9. This can be achieved through various chemical reduction methods, including the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction conditions typically involve an inert atmosphere to prevent oxidation and the use of solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation followed by chemical reduction. Specific strains of bacteria or yeast are used to produce ubiquinone-9, which is then chemically reduced to this compound. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ubiquinol-9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents under aerobic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation, or other reducing agents under an inert atmosphere.

    Substitution: Strong nucleophiles in appropriate solvents.

Major Products:

Mechanism of Action

Ubiquinol-9 exerts its effects primarily through its role in the electron transport chain within mitochondria. It acts as an electron carrier, facilitating the transfer of electrons from NADH and FADH2 to complex III, ultimately leading to the production of ATP. Additionally, this compound functions as a potent antioxidant, protecting cellular components from oxidative damage by neutralizing free radicals .

Properties

Molecular Formula

C54H84O4

Molecular Weight

797.2 g/mol

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol

InChI

InChI=1S/C54H84O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38,55-56H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+

InChI Key

NPCOQXAVBJJZBQ-WJNLUYJISA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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